REACTION_CXSMILES
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[CH3:1][C:2]1[C:7]([CH3:8])=[N:6][CH:5]=[CH:4][N+:3]=1[O-].[OH-].[K+].O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:5]1[N:6]=[C:7]([CH3:8])[C:2]([CH3:1])=[N:3][CH:4]=1 |f:1.2|
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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CC1=[N+](C=CN=C1C)[O-]
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Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[K+]
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Type
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CUSTOM
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Details
|
stirred for 2 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under cooling
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Type
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TEMPERATURE
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Details
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The mixture was gradually heated
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Type
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TEMPERATURE
|
Details
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to reflux
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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ADDITION
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Details
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the reaction mixture was poured onto ice
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Type
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TEMPERATURE
|
Details
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under cooling
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organics were dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The residue was purified by column (P.E./EtOAc 100:1-60:1)
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
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ClC=1N=C(C(=NC1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |